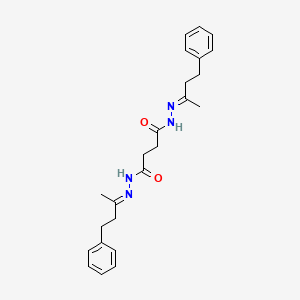
3-nitrobenzyl 2-(isobutyrylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzyl 2-(isobutyrylamino)benzoate, also known as NBIB, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a derivative of benzoic acid and has been synthesized for various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzyl 2-(isobutyrylamino)benzoate involves the absorption of light by the nitrobenzyl group, which triggers a photochemical reaction that leads to the release of the isobutyrylamino group. This release generates reactive oxygen species that can cause damage to cancer cells.
Biochemical and Physiological Effects:
3-nitrobenzyl 2-(isobutyrylamino)benzoate has been shown to have low toxicity towards normal cells, making it a potentially safe compound for use in photodynamic therapy. It has also been shown to have good solubility in water, which is important for its application in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-nitrobenzyl 2-(isobutyrylamino)benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that it requires exposure to light to generate its reactive species, which can be difficult to control in some experimental setups.
Direcciones Futuras
There are several future directions for the study of 3-nitrobenzyl 2-(isobutyrylamino)benzoate. One potential application is in the development of targeted drug delivery systems, where 3-nitrobenzyl 2-(isobutyrylamino)benzoate could be used as a photosensitive trigger for the release of drugs in specific locations. Another direction is in the optimization of its phototoxicity towards cancer cells, which could lead to more effective photodynamic therapy treatments. Additionally, further studies could be conducted to investigate its potential use in other areas of biology and chemistry.
In conclusion, 3-nitrobenzyl 2-(isobutyrylamino)benzoate is a unique compound that has shown promise in scientific research for its potential use in photodynamic therapy. Its synthesis method has been well-established, and its mechanism of action has been studied extensively. While there are advantages and limitations to its use in lab experiments, there are also many potential future directions for its study. Overall, 3-nitrobenzyl 2-(isobutyrylamino)benzoate represents an exciting area of research for scientists interested in developing new therapies and technologies.
Métodos De Síntesis
The synthesis of 3-nitrobenzyl 2-(isobutyrylamino)benzoate involves the reaction of 3-nitrobenzyl alcohol with isobutyryl chloride, followed by the reaction with 2-aminobenzoic acid. The resulting compound is then purified using column chromatography. This method has been successfully used to produce 3-nitrobenzyl 2-(isobutyrylamino)benzoate with high yields and purity.
Aplicaciones Científicas De Investigación
3-nitrobenzyl 2-(isobutyrylamino)benzoate has been studied for its potential use as a photosensitive compound in photodynamic therapy. This therapy involves the use of light to activate a photosensitizer, which then generates reactive oxygen species that can destroy cancer cells. 3-nitrobenzyl 2-(isobutyrylamino)benzoate has been shown to have high phototoxicity towards cancer cells, making it a promising candidate for this application.
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl 2-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12(2)17(21)19-16-9-4-3-8-15(16)18(22)25-11-13-6-5-7-14(10-13)20(23)24/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVDIAOQAUQKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 2-(isobutyrylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)
![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)
![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)


